molecular formula C20H20N2O4 B6664250 3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid

3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid

Cat. No.: B6664250
M. Wt: 352.4 g/mol
InChI Key: UGKVMSIGRNEWKK-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid is a complex organic compound featuring a benzoic acid core linked to a pyrrolidinone moiety through an amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrolidinone Moiety: This can be achieved by reacting a suitable amine with a cyclic anhydride under controlled conditions.

    Attachment to the Benzoic Acid Core: The pyrrolidinone derivative is then coupled with a benzoic acid derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Assembly: The intermediate is then subjected to further reactions to introduce the amine bridge, often involving reductive amination or similar techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding in biological systems.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. This can lead to effects such as enzyme inhibition or receptor activation, depending on the specific structure and functional groups present.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Oxopyrrolidin-1-yl)benzoic acid
  • 2-(2-Oxopyrrolidin-1-yl)acetamides
  • Pyrrolidine-2,5-diones

Uniqueness

3-[2-Oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential for medicinal applications make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

3-[2-oxo-2-[[3-(2-oxopyrrolidin-1-yl)phenyl]methylamino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-18(12-14-4-1-6-16(10-14)20(25)26)21-13-15-5-2-7-17(11-15)22-9-3-8-19(22)24/h1-2,4-7,10-11H,3,8-9,12-13H2,(H,21,23)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKVMSIGRNEWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)CNC(=O)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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